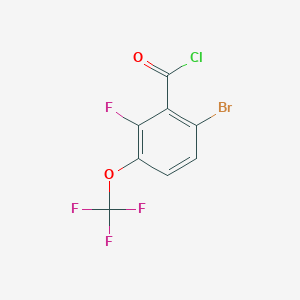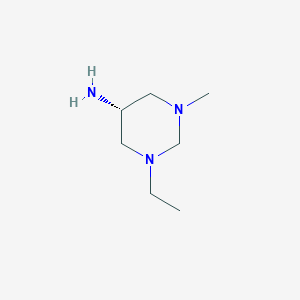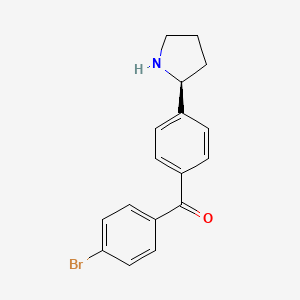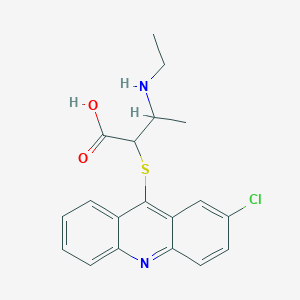
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid is a complex organic compound that features a unique structure combining an acridine moiety with a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid typically involves multi-step organic reactions One common approach is to start with the acridine derivative, which undergoes chlorination to introduce the chloro group This intermediate is then reacted with a thiol compound to form the thioether linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted acridine derivatives.
Applications De Recherche Scientifique
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid involves its interaction with various molecular targets. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death. The compound may also inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Chloroacridin-9-yl)thio)acetic acid
- 2-((2-Chloroacridin-9-yl)thio)propanoic acid
- 2-((2-Chloroacridin-9-yl)thio)butanoic acid
Uniqueness
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid is unique due to the presence of the ethylamino group, which can enhance its biological activity and alter its chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C19H19ClN2O2S |
|---|---|
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
2-(2-chloroacridin-9-yl)sulfanyl-3-(ethylamino)butanoic acid |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-21-11(2)17(19(23)24)25-18-13-6-4-5-7-15(13)22-16-9-8-12(20)10-14(16)18/h4-11,17,21H,3H2,1-2H3,(H,23,24) |
Clé InChI |
CHQGTPXCKVDKQU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C(C(=O)O)SC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13114126.png)
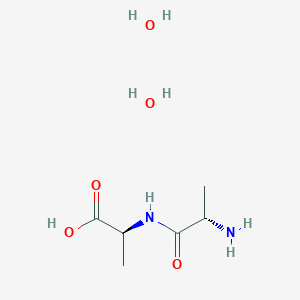
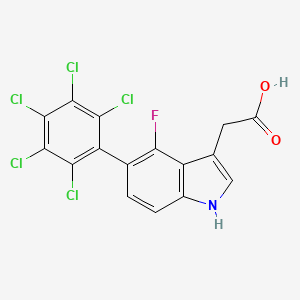
![2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13114138.png)
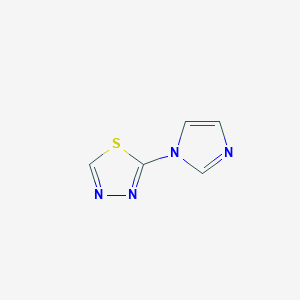


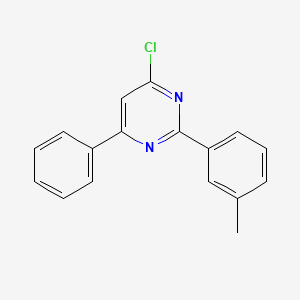

![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)
